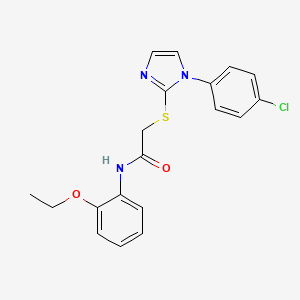

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide

Description

This compound features an acetamide core with a thioether-linked imidazole ring substituted at the 1-position with a 4-chlorophenyl group. The N-terminal of the acetamide is attached to a 2-ethoxyphenyl moiety. The structure combines aromatic, heterocyclic, and thioether functionalities, which are common in bioactive molecules targeting enzymes, receptors, or microbial pathways.

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2S/c1-2-25-17-6-4-3-5-16(17)22-18(24)13-26-19-21-11-12-23(19)15-9-7-14(20)8-10-15/h3-12H,2,13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZPFXYOEASECQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring and the chlorophenyl group. One common method involves the reaction of 4-chlorophenyl isothiocyanate with 2-ethoxyaniline to form an intermediate, which is then cyclized to produce the imidazole ring. The final step involves the acylation of the imidazole derivative with 2-ethoxyphenylacetyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the thioether bond.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles (amines, thiols); reactions often carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Cleaved thioether derivatives

Substitution: Substituted imidazole derivatives

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with imidazole and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide have been tested against various bacterial strains and fungi. A study highlighted the effectiveness of related compounds against both Gram-positive and Gram-negative bacteria, suggesting that the compound may also possess broad-spectrum antimicrobial activity .

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro against several cancer cell lines. Notably, studies have shown promising results against estrogen receptor-positive breast adenocarcinoma (MCF7) cells. The IC50 values observed for related compounds ranged from 6.2 μM to 43.4 μM, indicating significant cytotoxic effects .

Case Study: Anticancer Efficacy

- Cell Lines Tested : MCF7 (breast cancer)

- IC50 Values :

- MCF7: 27.3 μM

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antioxidant Activity

Compounds with similar structures have demonstrated antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases. The DPPH radical scavenging assay has been employed to evaluate the antioxidant capacity of related compounds, showing activities comparable to standard antioxidants like ascorbic acid .

Comparative Analysis of Related Compounds

A comparative analysis reveals varying degrees of biological activity among related compounds:

| Compound Name | Activity Type | IC50 (μM) |

|---|---|---|

| 5-(4-Methoxyphenyl)-1H-imidazole | Anticancer | 27.3 |

| Novel Triazole Derivative | Antioxidant | Comparable to Ascorbic Acid |

| Pyridine Derivative | Enzyme Inhibition | Effective |

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Key Modifications

The following table highlights structural differences and biological activities of related compounds:

Activity-Specific Comparisons

- Antiproliferative Activity :

Imidazole derivatives with methyl or aryl substitutions (e.g., 4,5-dimethyl-1-(p-tolyl)imidazole) demonstrated cytotoxicity against C6 glioma and HepG2 cells (IC₅₀: ~15.67 µg/mL) . The target compound’s 4-chlorophenyl and ethoxyphenyl groups may enhance membrane permeability or target binding compared to methylated analogs. - Insecticidal Activity: Pyridine-based analogs (e.g., compound 2 in ) showed higher efficacy than commercial acetamiprid, attributed to electron-withdrawing cyano and styryl groups enhancing target affinity . The target compound lacks a pyridine core, suggesting divergent applications.

- Enzyme Inhibition :

Bromophenyl-imidazole derivative 21 inhibited IMPDH, a key enzyme in nucleotide biosynthesis, with 96% yield in synthesis . The target compound’s ethoxyphenyl group may influence solubility or off-target effects relative to bromophenyl derivatives.

Yield and Purity Considerations

- Ethanol-dioxane mixtures (1:2) provided high-purity crystals for pyridine analogs .

- Hexane recrystallization improved purity for benzimidazole derivatives .

Biological Activity

The compound 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure with imidazole and thiazole rings, which are known for their pharmacological properties, including antimicrobial, anticancer, and anticonvulsant effects.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of approximately 426.94 g/mol. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H18ClN3OS |

| Molecular Weight | 426.94 g/mol |

| CAS Number | 1226455-41-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole and thiazole rings facilitate binding interactions that can inhibit or modulate enzyme activity. The hydrophobic chlorophenyl and ethoxyphenyl groups may enhance binding affinity through hydrophobic interactions, which are crucial for the compound's efficacy against specific pathogens or cancer cells.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown promising results against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Studies indicate that the MIC values for some derivatives range from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Research indicates that certain derivatives exhibit significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF7 | 0.01 |

| Compound B | NCI-H460 | 0.03 |

| Compound C | A549 | 0.75–4.21 |

These findings suggest that the compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Study on Pyrazole Derivatives : A study evaluated the anticancer properties of pyrazole derivatives, which share structural similarities with the target compound. The results indicated that these derivatives significantly inhibited tumor growth in animal models .

- Antimicrobial Evaluation : Another study focused on thiazole-bearing compounds, revealing their effectiveness against resistant bacterial strains, highlighting their potential as new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.